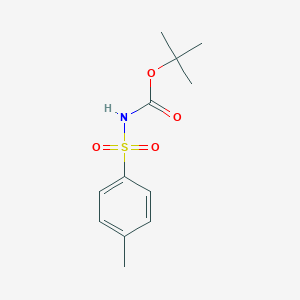

N-(tert-ブトキシカルボニル)-p-トルエンスルホンアミド

概要

説明

N-(tert-Butoxycarbonyl)-p-toluenesulfonamide is a N-substituted sulphonamide and its reaction with N-trityl

科学的研究の応用

アミノ酸保護

“N-(tert-ブトキシカルボニル)-p-トルエンスルホンアミド” はアミノ酸の保護に使用されます . tert-ブトキシカルボニル (Boc)基は、アミノ基の保護のために有機合成で用いられる古典的なマスキング官能基の1つです . これは、特にペプチド合成において有用であり、Boc基は合成プロセス中にアミノ基を保護することができます .

N-Boc基の脱保護

この化合物は、N-Boc基の脱保護にも使用されます . 脂肪族、芳香族、および複素環式基質を含む構造的に多様な化合物のセットからのN-Boc基の選択的脱保護のための穏やかな方法が報告されています . これは、メタノール中でシュウ酸塩化物を使用して達成されます .

N-Boc保護アニリンの合成

tert-ブチルトシルカルバメートは、N-Boc保護アニリンのパラジウム触媒合成に使用されます . これは、多くの医薬品化合物の合成における重要なステップです .

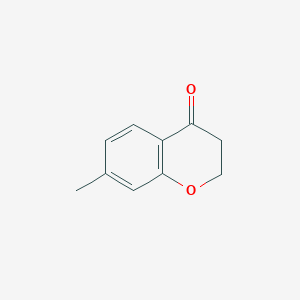

四置換ピロール

Safety and Hazards

作用機序

Target of Action

N-(tert-Butoxycarbonyl)-p-toluenesulfonamide, also known as tert-Butyl tosylcarbamate, is a compound used in organic synthesis . The primary targets of this compound are amines, specifically the amino groups present in several compounds such as natural products, amino acids, and peptides .

Mode of Action

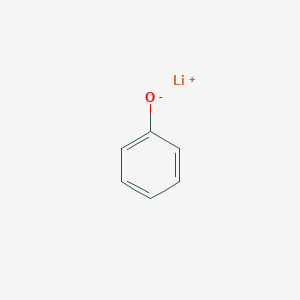

The compound acts as a protecting group for amines in organic synthesis . The tert-butyloxycarbonyl (Boc) group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group can be selectively removed using various deprotection strategies . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported, using oxalyl chloride in methanol .

Biochemical Pathways

The compound plays a crucial role in the synthesis of a variety of biochemical compounds. It is involved in the protection and deprotection of amino groups, which is a key step in the synthesis of peptides and other nitrogen-containing compounds . The compound’s action affects the biochemical pathways involved in the synthesis of these compounds.

Pharmacokinetics

For instance, the compound’s solubility and stability could affect its absorption and distribution .

Result of Action

The primary result of the compound’s action is the protection of amino groups during the synthesis of peptides and other nitrogen-containing compounds . This allows for the selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the compound’s ability to protect and deprotect amino groups . Additionally, the presence of other reagents and catalysts can also influence the compound’s action .

特性

IUPAC Name |

tert-butyl N-(4-methylphenyl)sulfonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-9-5-7-10(8-6-9)18(15,16)13-11(14)17-12(2,3)4/h5-8H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTLOVSBVBGNDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350809 | |

| Record name | N-Boc-p-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18303-04-3 | |

| Record name | N-Boc-p-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of N-(tert-Butoxycarbonyl)-p-toluenesulfonamide in organic synthesis?

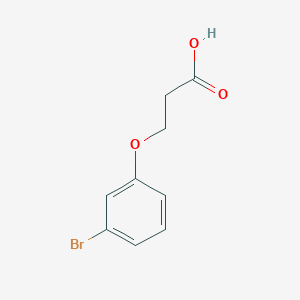

A1: N-(tert-Butoxycarbonyl)-p-toluenesulfonamide serves as a useful component in Mitsunobu reactions. [] These reactions enable the direct preparation of protected amines from alcohols. [] This is significant because it offers a direct route to a valuable class of compounds in organic synthesis.

Q2: What are the key physical properties and storage recommendations for N-(tert-Butoxycarbonyl)-p-toluenesulfonamide?

A2: N-(tert-Butoxycarbonyl)-p-toluenesulfonamide is a white solid with a melting point of 121–123 °C. [] It readily dissolves in most common organic solvents, making it versatile for various reaction conditions. [] This reagent is stable and can be stored in an amber bottle at room temperature for extended periods. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Potassium;4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B99846.png)

![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B99850.png)